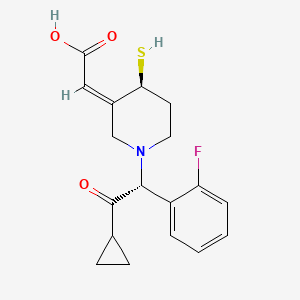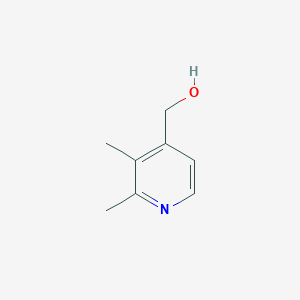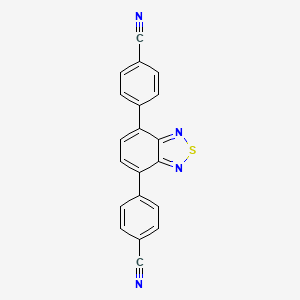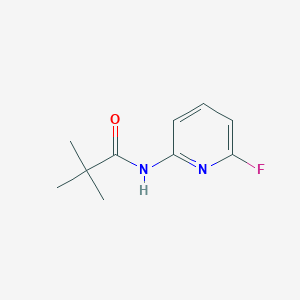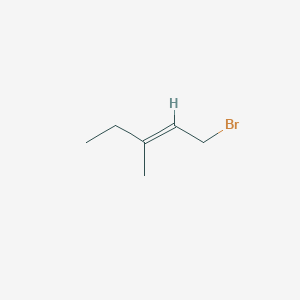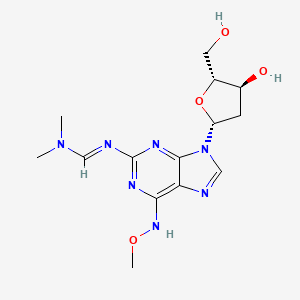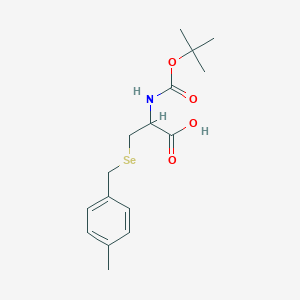
(2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate
Vue d'ensemble
Description
(2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate is a synthetic compound that has gained attention among researchers due to its potential applications in the field of medicinal chemistry. This compound is also known as MDPV, which is a popular designer drug. However,
Mécanisme D'action
The mechanism of action of (2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in the levels of dopamine in the synaptic cleft, resulting in enhanced dopaminergic signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate have been studied extensively in animal models. It has been found to produce a range of effects such as hyperactivity, stereotypy, and locomotor sensitization. These effects are similar to those produced by other psychostimulant drugs such as cocaine and amphetamines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate in lab experiments include its high potency, selectivity, and ability to cross the blood-brain barrier. However, its limitations include its potential for abuse and its toxicity at high doses.
Orientations Futures
There are several future directions for research on (2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate. One area of interest is the development of more selective and potent analogs of this compound for the treatment of neurological disorders. Another area of research is the investigation of the long-term effects of this compound on the brain and behavior. Additionally, the potential for abuse and addiction of this compound needs to be further studied to inform drug policy and regulation.
In conclusion, (2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate is a synthetic compound that has potential applications in medicinal chemistry. Its mechanism of action involves the inhibition of dopamine reuptake, leading to enhanced dopaminergic signaling. While it has advantages for lab experiments, its potential for abuse and toxicity at high doses are limitations. Future research should focus on developing more selective and potent analogs, investigating long-term effects, and studying its potential for abuse and addiction.
Applications De Recherche Scientifique
(2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate has been studied for its potential applications in medicinal chemistry. It has been found to exhibit strong binding affinity towards the dopamine transporter, which is a key target in the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
(2-methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-7(10)5-8(11)12-6-9(2)13-3-4-14-9/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMZLSCREFGIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCC1(OCCO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-6,8-Difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-L-norvaline](/img/structure/B3331972.png)
![Ethyl 2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propanoate](/img/structure/B3331983.png)
![(3R,4R,4aS,5R)-6-({(3S,5S)-5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-3,5-dimethyl-1-oxo-3,4,4a,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazine-4,7-dicarboxylic acid](/img/structure/B3331990.png)
